
(5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol: is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a dimethylphenyl group attached to the isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts under mild conditions . The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, forming the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted green synthetic pathways, which offer higher yields and shorter reaction times. These methods often employ copper (I) catalysts and environmentally friendly solvents .
Analyse Chemischer Reaktionen
Types of Reactions: (5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of isoxazole derivatives on biological systems, including their potential as enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of (5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- (5-(2,4-Dimethylphenyl)isoxazol-3-yl)methanol
- (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol
- (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol
Uniqueness: (5-(3,4-Dimethylphenyl)isoxazol-4-yl)methanol is unique due to the specific positioning of the dimethylphenyl group on the isoxazole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
[5-(3,4-dimethylphenyl)-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H13NO2/c1-8-3-4-10(5-9(8)2)12-11(7-14)6-13-15-12/h3-6,14H,7H2,1-2H3 |
InChI-Schlüssel |
YLGQXAFAEFAMNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=C(C=NO2)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13431887.png)
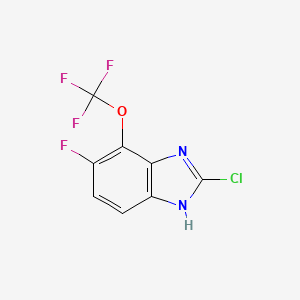
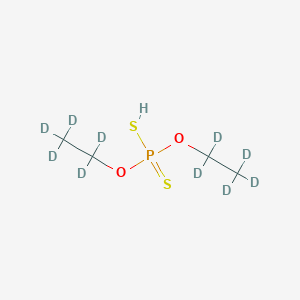
![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431904.png)

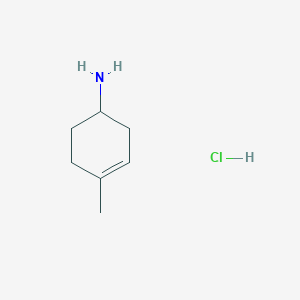
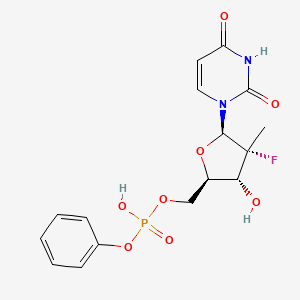
![sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate](/img/structure/B13431930.png)
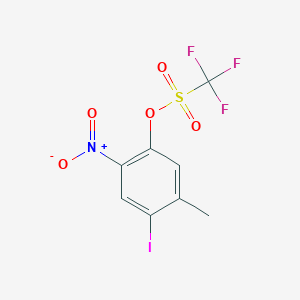
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol](/img/structure/B13431943.png)
![(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol](/img/structure/B13431960.png)
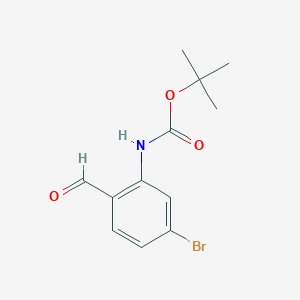
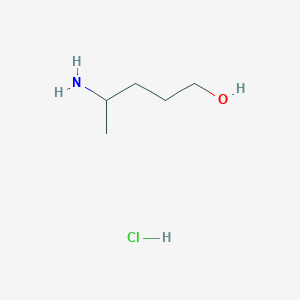
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)
